

Commercial Availability and Synthetic Applications of 3-Bromo-5-methoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-methoxyaniline

Cat. No.: B176949

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Introduction

3-Bromo-5-methoxyaniline is a valuable substituted aniline building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Its bifunctional nature, possessing both a nucleophilic amino group and a synthetically versatile aryl bromide, allows for diverse chemical transformations. This guide provides an in-depth overview of the commercial availability of **3-Bromo-5-methoxyaniline** and detailed experimental protocols for its application in key cross-coupling reactions.

Commercial Supplier Analysis

A survey of prominent chemical suppliers reveals that **3-Bromo-5-methoxyaniline** is readily available in various purities and quantities. The following table summarizes the offerings from a selection of reputable vendors. Please note that pricing is subject to change and may not include shipping and handling fees.

Supplier	Purity	Available Quantities	Price (USD)
Oakwood Products	95%	1 g	\$42.00[1]
	96%	250 mg, 1 g	\$120.00 (for 250 mg)
Apollo Scientific	97%	1 g, 5 g	\$44.00 (for 1 g), \$138.00 (for 5 g)[2]
Sigma-Aldrich (distributor for Apollo Scientific)	97%	Pricing not readily available	Contact for pricing[3]
Ambeed	Not specified	250 mg, 10 g, 25 g	\$25.00 (for 250 mg), \$292.00 (for 10 g), \$963.00 (for 25 g)[2]
Matrix Scientific	≥96%	100 g	\$292.37[1]
SynQuest Laboratories	Not specified	Contact for pricing and availability	Contact for pricing
Biosynth Carbosynth	Not specified	Contact for pricing and availability	Contact for pricing
ChemicalBook	Multiple Suppliers	Various	Varies

Key Synthetic Applications and Experimental Protocols

3-Bromo-5-methoxyaniline is a key intermediate in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the construction of biaryl and arylamine scaffolds found in many drug candidates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. A general workflow for this reaction is depicted below.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides. [4]

Materials:

- **3-Bromo-5-methoxyaniline** (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- Triphenylphosphine (PPh_3 , 8 mol%)
- Potassium carbonate (K_2CO_3 , 2.0 equiv)
- 1,4-Dioxane (degassed)
- Water (degassed)

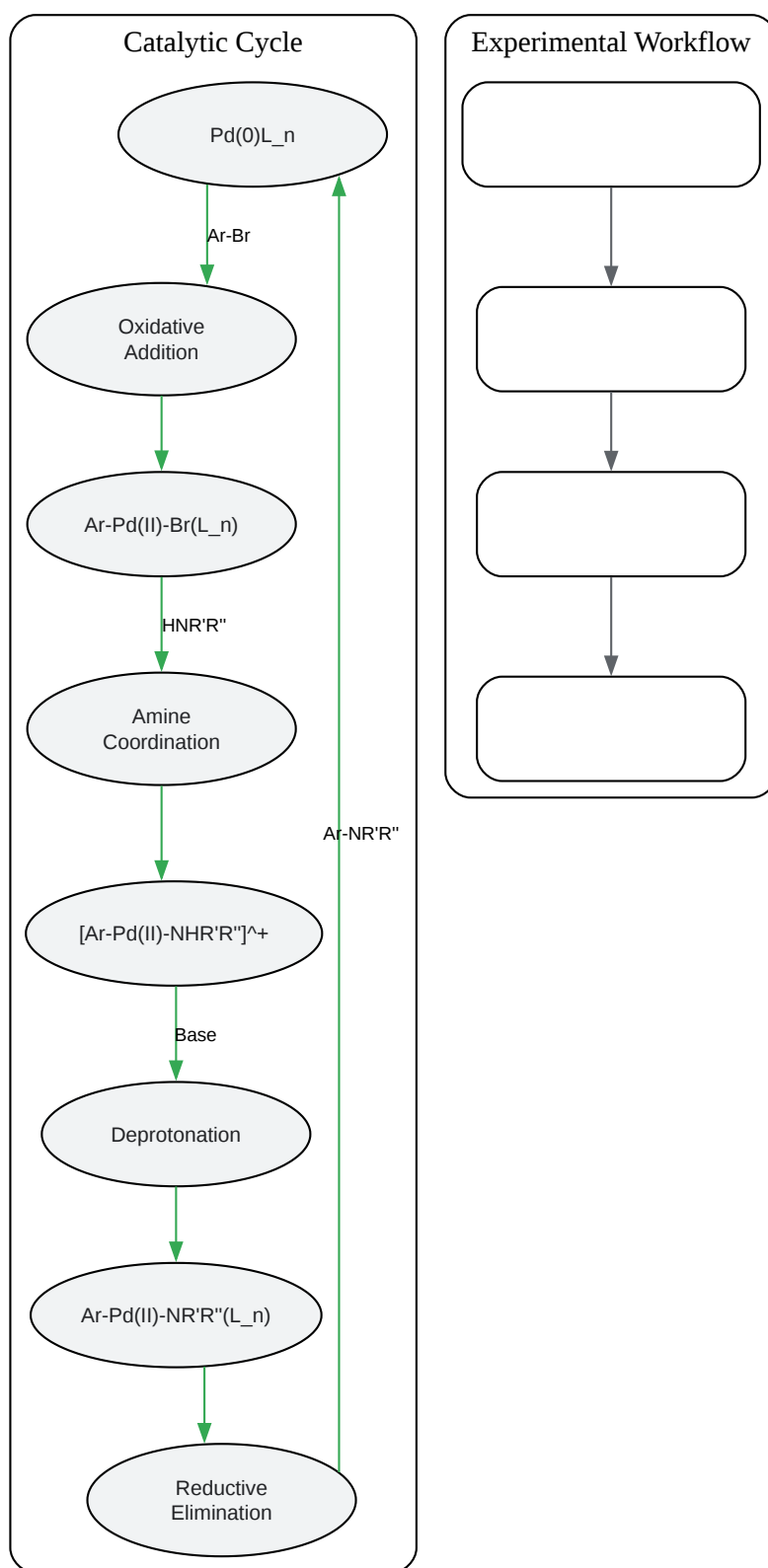
Procedure:

- To a flame-dried Schlenk flask containing a magnetic stir bar, add **3-Bromo-5-methoxyaniline**, phenylboronic acid, and potassium carbonate.
- Evacuate and backfill the flask with argon three times.
- Add palladium(II) acetate and triphenylphosphine to the flask under a positive flow of argon.

- Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
- Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-methoxy-5-phenylaniline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of arylamines.



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Caption: Catalytic cycle and experimental workflow for the Buchwald-Hartwig amination.

This protocol is a representative procedure based on established methods for the amination of aryl bromides.^[2]

Materials:

- **3-Bromo-5-methoxyaniline** (1.0 equiv)
- Piperidine (1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 1.5 mol%)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)
- Sodium tert-butoxide (NaOtBu , 1.4 equiv)
- Anhydrous toluene

Procedure:

- In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with **3-Bromo-5-methoxyaniline**, sodium tert-butoxide, $\text{Pd}_2(\text{dba})_3$, and XPhos.
- Remove the Schlenk tube from the glovebox and add anhydrous toluene and piperidine via syringe under a counterflow of argon.
- Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 3-methoxy-5-(piperidin-1-yl)aniline.

Conclusion

3-Bromo-5-methoxyaniline is a commercially accessible and synthetically versatile building block for the construction of complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, makes it a valuable tool for researchers in drug discovery and materials science. The provided protocols offer a solid foundation for the application of this reagent in the synthesis of novel compounds. Researchers should note that optimization of the reaction conditions may be necessary for specific substrates and desired outcomes.

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